4-Chlorobenzhydrol
Overview
Description
It is a white to off-white crystalline powder with a melting point of 58-60°C . This compound is notable for its applications in various fields, including pharmaceuticals and chemical research.
Mechanism of Action
Target of Action
4-Chlorobenzhydrol is a chemical compound that has been used as an internal standard to measure the N-demethyl antipyrine metabolite in urine by gas chromatography-mass spectrometry . It has also been used in the identification of the antihistamine cetirizine as a relevant cross-reactant for the carbamazepine-specific enzyme-linked immunosorbent assay . .
Biochemical Pathways
It has been used in the study of the metabolism of antipyrine, a drug used to assess liver function
Result of Action
It has been used as an internal standard in certain biochemical assays, suggesting that it may interact with certain enzymes or receptors . .
Biochemical Analysis
Biochemical Properties
4-Chlorobenzhydrol interacts with enzymes in biochemical reactions. For instance, it has been used in the synthesis of bepotastine and cloperastine intermediates using engineered alcohol dehydrogenase . The alcohol dehydrogenase was engineered based on binding free energy analysis, and the mutant seq5-D150I obtained a threefold increase in kcat and a low Km . This indicates that this compound can interact with enzymes, specifically alcohol dehydrogenase, in a biochemical context.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with enzymes such as alcohol dehydrogenase . The compound serves as a substrate for the enzyme, which catalyzes its reduction. The engineered alcohol dehydrogenase seq5-D150I shows increased activity towards this compound, indicating a specific binding interaction between the enzyme and the compound .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings have not been extensively studied. It is known that the compound can be used as an internal standard in gas chromatography-mass spectrometry, suggesting that it is stable under the conditions of this analytical technique .
Metabolic Pathways
Its use in the synthesis of bepotastine and cloperastine intermediates suggests that it may be involved in the metabolic pathways of these compounds .
Subcellular Localization
Given its biochemical role, it is likely to be found in the cytoplasm where it can interact with enzymes such as alcohol dehydrogenase .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chlorobenzhydrol can be synthesized through the reduction of 4-chlorobenzophenone. A common method involves dissolving 4-chlorobenzophenone in isopropyl alcohol and heating the solution to 50°C. Sodium borohydride is then added, and the reaction mixture is maintained at 65°C for 2 hours. The isopropyl alcohol is distilled off, and the resulting solution is treated with dilute hydrochloric acid. The product is extracted with toluene, washed with water, and isolated .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of engineered alcohol dehydrogenases. These enzymes are optimized for high activity and selectivity, allowing for efficient synthesis of the compound with high enantiomeric excess .
Chemical Reactions Analysis
Types of Reactions: 4-Chlorobenzhydrol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 4-chlorobenzophenone using oxidizing agents like chromium trioxide.
Reduction: The compound can be reduced to 4-chlorobenzhydryl alcohol using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: 4-Chlorobenzophenone.
Reduction: 4-Chlorobenzhydryl alcohol.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
4-Chlorobenzhydrol is used in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: It is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fine chemicals and as a standard in analytical chemistry.
Comparison with Similar Compounds
Benzhydrol: Similar structure but lacks the chlorine substituent.
4-Chlorobenzophenone: Oxidized form of 4-chlorobenzhydrol.
4-Chlorobenzhydryl alcohol: Reduced form of this compound.
Uniqueness: this compound is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and serve as a versatile intermediate in the synthesis of pharmaceuticals and other organic compounds .
Properties
IUPAC Name |
(4-chlorophenyl)-phenylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYOOHCNOXWTKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50870472 | |
Record name | Benzenemethanol, 4-chloro-.alpha.-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50870472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119-56-2 | |
Record name | 4-Chlorobenzhydrol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119-56-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chlorobenzhydrol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119562 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chlorobenzhydrol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59990 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Benzenemethanol, 4-chloro-.alpha.-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenemethanol, 4-chloro-.alpha.-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50870472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chlorobenzhydryl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.940 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-CHLOROBENZHYDROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5V8VYQ65X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-Chlorobenzhydrol in organic synthesis?
A1: this compound serves as a crucial building block in synthesizing various pharmaceutical compounds. It's a key intermediate in producing drugs like Cloperastine [, ] and Bepotastine [], both used as antihistamines. This alcohol derivative allows for further chemical modifications, leading to the desired drug structures.
Q2: What are the common synthetic routes for producing this compound?
A2: The provided research highlights two main methods:
Q3: How is this compound used in the synthesis of Levo-cloperastine Fendizoic Acid Salt?
A3: The synthesis of Levo-cloperastine Fendizoic Acid Salt involves a direct asymmetric synthesis to obtain Levo-4-chlorobenzhydrol. This enantiomerically pure form is crucial for the drug's activity. Levo-4-chlorobenzhydrol then reacts with N-(2-chloroethyl) piperidine hydrochloride, ultimately leading to Levo-cloperastine []. This highlights the importance of stereochemistry in pharmaceutical applications.
Q4: Beyond pharmaceuticals, does this compound have other applications?
A4: While the provided research focuses on pharmaceutical applications, this compound, as a substituted benzhydrol, can potentially be a substrate for microbial degradation []. This suggests a role in bioremediation studies, particularly for environments contaminated with similar chlorinated compounds.
Q5: What are the potential environmental concerns regarding this compound and similar compounds?
A5: Studies indicate that fungi like Aspergillus conicus can partially degrade similar chlorinated compounds like bis(4-chlorophenyl)acetic acid []. This highlights the need to investigate the environmental fate and potential bioaccumulation of this compound and related compounds to ensure responsible manufacturing and disposal practices.
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